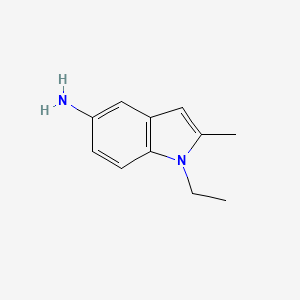
3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid” is a chemical compound with the CAS Number: 957484-20-7 . It has a molecular weight of 207.19 . The IUPAC name for this compound is 3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxylic acid .
Synthesis Analysis
Pyrazoles, which include the compound , are considered privileged scaffolds in medicinal chemistry . They are one of the most studied groups of compounds among the azole family . A variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The molecular structure of “3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid” consists of a five-membered aromatic ring structure . It includes two nitrogen atoms adjacent to three carbon atoms .
Chemical Reactions Analysis
Pyrazoles, including “3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid”, have been the subject of numerous chemical reaction studies . They have been found in naturally occurring compounds and display a broad spectrum of chemical properties .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antileishmanial and Antimalarial Drug Development
3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid: has shown promise in the development of drugs targeting tropical diseases such as leishmaniasis and malaria . Pyrazole-bearing compounds, including derivatives of this acid, have been synthesized and evaluated for their efficacy against Leishmania species and Plasmodium strains. The compounds have demonstrated significant antipromastigote activity and in vivo antimalarial effects, making them potential candidates for new pharmacotherapies .
Molecular Docking Studies
This compound has been utilized in molecular docking studies to understand its interaction with biological targets. For instance, its derivatives have been docked against the LmPTR1 pocket of Leishmania, revealing a lower binding free energy and a desirable fitting pattern, which justifies its potent antileishmanial activity .
Material Science Research
In material science, this compound can be used to modify surface properties or create new materials with desired characteristics. Its molecular structure allows for the introduction of functional groups that can alter physical and chemical properties of materials .
Analytical Chemistry
The compound’s unique structure is beneficial in analytical chemistry, where it can be used as a standard or reagent in the quantification and identification of various chemical species. Its stability and reactivity are advantageous for precise measurements .
Life Science Research
In life sciences, the compound finds applications in the study of cell biology, enzymology, and biochemistry. It can be used to probe biological pathways, study enzyme-substrate interactions, and understand cellular processes at the molecular level .
Mécanisme D'action
Mode of Action
It is known that the compound has a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets by binding to specific active sites, leading to changes in the target’s function.
Biochemical Pathways
Based on its potential interaction with the lmptr1 pocket, it can be hypothesized that the compound may affect pathways related to the function of this protein .
Result of Action
The compound has shown potent in vitro antipromastigote activity, suggesting that it may have significant effects at the molecular and cellular levels .
Orientations Futures
Pyrazoles, including “3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid”, continue to attract attention due to their interesting pharmacological properties . They are traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, they are likely to remain a focus of research in the field of medicinal chemistry .
Propriétés
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-5-6(4-12(2)10-5)7-3-8(9(13)14)15-11-7/h3-4H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBLIUHKCUGQRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NOC(=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424514 |
Source


|
| Record name | 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid | |
CAS RN |
957484-20-7 |
Source


|
| Record name | 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


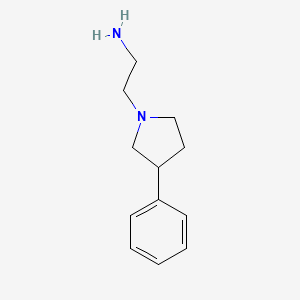
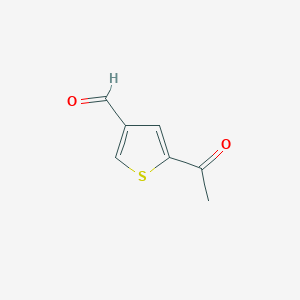
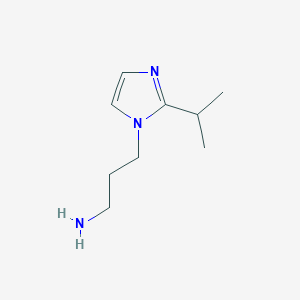
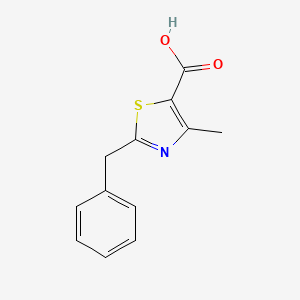
![2-[3-(Aminomethyl)piperidin-1-yl]ethanol](/img/structure/B1276540.png)

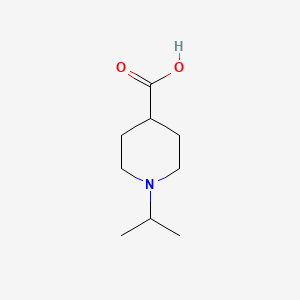
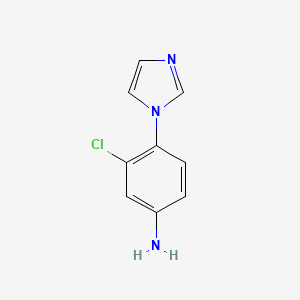
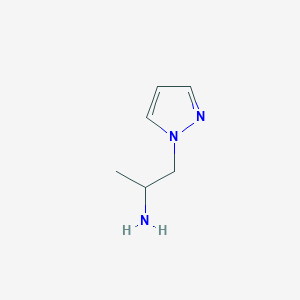
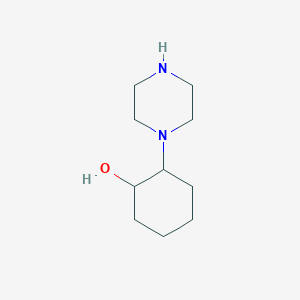
![2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol](/img/structure/B1276551.png)

